molecular formula C21H25N3O4S B11090650 [4-(Morpholin-4-ylsulfonyl)phenyl][2-(pyridin-3-yl)piperidin-1-yl]methanone

[4-(Morpholin-4-ylsulfonyl)phenyl][2-(pyridin-3-yl)piperidin-1-yl]methanone

Cat. No.: B11090650
M. Wt: 415.5 g/mol
InChI Key: ISXZKHLOIVJBPV-UHFFFAOYSA-N
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Description

[4-(Morpholin-4-ylsulfonyl)phenyl][2-(pyridin-3-yl)piperidin-1-yl]methanone is a complex organic compound that belongs to the class of phenylmorpholines. These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

The synthesis of [4-(Morpholin-4-ylsulfonyl)phenyl][2-(pyridin-3-yl)piperidin-1-yl]methanone involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of salicylaldehyde with morpholine derivatives . Industrial production methods often involve the use of advanced organic synthesis techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzene ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[4-(Morpholin-4-ylsulfonyl)phenyl][2-(pyridin-3-yl)piperidin-1-yl]methanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(Morpholin-4-ylsulfonyl)phenyl][2-(pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. It is known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

When compared to other similar compounds, [4-(Morpholin-4-ylsulfonyl)phenyl][2-(pyridin-3-yl)piperidin-1-yl]methanone stands out due to its unique structural features and potential applications. Similar compounds include:

    4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid: Known for its use in pharmaceutical research.

    2-(4′-Morpholin-4″-yl-5H-chromeno-[2,3-d]pyrimidin-2′-yl)phenol: Studied for its therapeutic potential.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-morpholin-4-yl-vinyl)-3-nitro-phenyl)-butan-1-one: Used in various chemical synthesis processes.

These compounds share some structural similarities but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C21H25N3O4S

Molecular Weight

415.5 g/mol

IUPAC Name

(4-morpholin-4-ylsulfonylphenyl)-(2-pyridin-3-ylpiperidin-1-yl)methanone

InChI

InChI=1S/C21H25N3O4S/c25-21(24-11-2-1-5-20(24)18-4-3-10-22-16-18)17-6-8-19(9-7-17)29(26,27)23-12-14-28-15-13-23/h3-4,6-10,16,20H,1-2,5,11-15H2

InChI Key

ISXZKHLOIVJBPV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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